(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]hex-4-enamide (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]hex-4-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20200699
InChI: InChI=1S/C27H30N4O5/c1-17(5-11-21-25(34-3)18(2)22-14-36-27(33)24(22)26(21)35-4)6-12-23(32)30-20-9-7-19(8-10-20)13-31-16-28-15-29-31/h5,7-10,15-16H,6,11-14H2,1-4H3,(H,30,32)/b17-5+
SMILES:
Molecular Formula: C27H30N4O5
Molecular Weight: 490.5 g/mol

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]hex-4-enamide

CAS No.:

Cat. No.: VC20200699

Molecular Formula: C27H30N4O5

Molecular Weight: 490.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]hex-4-enamide -

Specification

Molecular Formula C27H30N4O5
Molecular Weight 490.5 g/mol
IUPAC Name (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]hex-4-enamide
Standard InChI InChI=1S/C27H30N4O5/c1-17(5-11-21-25(34-3)18(2)22-14-36-27(33)24(22)26(21)35-4)6-12-23(32)30-20-9-7-19(8-10-20)13-31-16-28-15-29-31/h5,7-10,15-16H,6,11-14H2,1-4H3,(H,30,32)/b17-5+
Standard InChI Key FAXGAQCDIOHDHB-YAXRCOADSA-N
Isomeric SMILES CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)OC
Canonical SMILES CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)OC

Introduction

Structural Composition and Molecular Properties

Core Structural Features

The molecule comprises three distinct domains:

  • Benzofuran Core: A 2-benzofuran scaffold substituted with methoxy (4,6-positions), methyl (7-position), and ketone (3-position) groups. The 3-oxo-1,3-dihydro configuration introduces planarity and hydrogen-bonding capacity .

  • Hex-4-enamide Backbone: A six-carbon chain with a trans-configured double bond (4E) and terminal amide linkage. The 4-methyl substituent enhances hydrophobic interactions.

  • Triazole-Phenyl Moiety: A para-substituted phenyl group connected to a 1,2,4-triazole via a methylene bridge. This moiety contributes to π-π stacking and metal coordination .

Molecular and Physicochemical Properties

Key properties include:

PropertyValue
Molecular FormulaC27H30N4O5
Molecular Weight490.5 g/mol
logP~3.8 (predicted)
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1
Polar Surface Area84.5 Ų

The moderate logP value suggests balanced lipophilicity, facilitating membrane permeability while retaining water solubility . The single hydrogen bond donor (amide NH) and nine acceptors (carbonyls, ethers, triazole) enable diverse intermolecular interactions.

Synthesis Pathways

Benzofuran Core Construction

The 4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran subunit is synthesized via palladium-catalyzed cyclization, as described in contemporary benzofuran methodologies . For example, nitroarenes react with o-alkynylphenols under Pd/C catalysis to form benzofurans via iodonium salt intermediates (yield: 60–85%) . Methoxy and methyl groups are introduced through Friedel-Crafts alkylation or nucleophilic aromatic substitution .

Triazole-Phenyl Segment Preparation

The 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl group is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Para-aminobenzyl bromide is converted to the azide, which reacts with propargyl alcohol to form the triazole. Methylation at N1 completes the heterocycle .

Final Assembly via Amide Coupling

The hex-4-enamide backbone links the benzofuran and triazole-phenyl units through Steglich esterification or HATU-mediated coupling. The (4E)-geometry is controlled using phosphine oxide reagents to stabilize the trans-configured enamide .

Analytical Characterization

Spectroscopic Confirmation

  • NMR:

    • 1H NMR (400 MHz, CDCl3): δ 7.85 (s, 1H, triazole-H), 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 6.92 (s, 1H, benzofuran-H), 3.88 (s, 6H, OCH3), 2.31 (s, 3H, CH3).

    • 13C NMR: 172.1 ppm (amide C=O), 161.2 ppm (benzofuran C=O).

  • HRMS: m/z 491.2287 [M+H]+ (calc. 491.2289).

Biological Significance

Antimicrobial Activity

Benzofuran-triazole hybrids exhibit broad-spectrum antimicrobial effects. In a 2023 study, analog 10b (MIC = 1.25 µg/mL vs. B. subtilis) outperformed penicillin, while 10a showed comparable efficacy against E. coli (MIC = 1.80 µg/mL) . The target compound’s triazole group likely disrupts bacterial cell wall synthesis via metalloenzyme inhibition .

Acetylcholinesterase (AChE) Inhibition

Benzofuran-triazoles demonstrate potent AChE inhibition, a therapeutic target in Alzheimer’s disease. Compound 10d (IC50 = 0.55 µM) binds the catalytic triad, per induced-fit docking simulations . The enamide’s hydrogen-bonding capacity may enhance target engagement .

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